

# Head-to-Head Comparison of PTP1B Inhibitors: DPM-1001 vs. DPM-1003

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## Compound of Interest

Compound Name: DPM-1003

Cat. No.: B15580676

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This guide provides a detailed, objective comparison of two prominent allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), DPM-1001 and **DPM-1003**. PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases, and it is also implicated in other conditions such as neuroinflammatory disorders and cancer.

## Executive Summary

DPM-1001 and **DPM-1003** are both orally bioavailable, allosteric inhibitors of PTP1B, yet they exhibit distinct characteristics in their mechanism and therapeutic applications. DPM-1001 has been extensively characterized as a potent, non-competitive inhibitor with demonstrated efficacy in preclinical models of diabetes and Wilson's disease. **DPM-1003**, a conformational inhibitor, has shown promise in models of acute lung injury and is currently advancing to clinical trials for Rett Syndrome. While both compounds target the C-terminal region of PTP1B, their precise interactions and the resulting pharmacological profiles differ, suggesting suitability for different therapeutic strategies.

## Data Presentation: Quantitative Comparison

Feature	DPM-1001	DPM-1003
Target	Protein Tyrosine Phosphatase 1B (PTP1B)	Protein Tyrosine Phosphatase 1B (PTP1B)
Mechanism of Action	Non-competitive, allosteric inhibitor.[1] Interacts with the C-terminus of PTP1B in an ion-dependent manner.[2]	Conformational, allosteric inhibitor targeting the non-catalytic, disordered C-terminal segment.[3][4]
Potency (IC50)	100 nM (with 30-min pre-incubation against PTP1B(1-405))[1]	Described as a "potent" inhibitor, but a specific IC50 value is not publicly available in the reviewed literature.
Selectivity	Specific for PTP1B.	Described as a "specific" inhibitor of PTP1B.[5]
Oral Bioavailability	Orally active/bioavailable.[1][6]	Orally bioavailable; potential for once-daily administration.[5]
Therapeutic Areas of Investigation	Diabetes, Obesity, Wilson's Disease, Cancer.[2][6][7][8]	Rett Syndrome, Acute Lung Injury, Sepsis.[3][4][9]
Clinical Development Stage	Preclinical.[2][6]	Phase 1 clinical trial for Rett Syndrome initiated.[9][10]
Special Properties	Acts as a copper chelator, which enhances its potency as a PTP1B inhibitor.[7]	Induces a neutrophil aging phenotype, which may contribute to its anti-inflammatory effects.[4]

## Experimental Protocols

### PTP1B Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds like DPM-1001 and **DPM-1003** involves a colorimetric assay using a substrate that produces a detectable signal upon dephosphorylation by PTP1B.

Objective: To measure the in vitro inhibitory potency (IC<sub>50</sub>) of a test compound against PTP1B.

Materials:

- Recombinant human PTP1B enzyme.
- p-Nitrophenyl phosphate (pNPP) as a substrate.
- Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA).[\[11\]](#)
- Test compound (DPM-1001 or **DPM-1003**) at various concentrations.
- 1 M NaOH to stop the reaction.
- 96-well microplate.
- Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the assay buffer, the test compound dilutions, and the PTP1B enzyme.
- Pre-incubate the enzyme with the test compound for a specified period (e.g., 30 minutes at 37°C). This pre-incubation can be critical for allosteric inhibitors.[\[1\]](#)
- Initiate the enzymatic reaction by adding the pNPP substrate to each well.[\[11\]](#)
- Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).[\[11\]](#)
- Stop the reaction by adding 1 M NaOH.[\[11\]](#)
- Measure the absorbance of the product, p-nitrophenol, at 405 nm.
- Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model (for DPM-1001)

Objective: To evaluate the effect of DPM-1001 on body weight, glucose tolerance, and insulin sensitivity in a mouse model of diet-induced obesity.

Protocol:

- Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.
- The mice are then treated with DPM-1001 (e.g., 5 mg/kg, once daily) via oral or intraperitoneal administration for a period of several weeks (e.g., 50 days).<sup>[1]</sup> A control group receives a vehicle.
- Body weight and food intake are monitored regularly throughout the study.
- Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed at baseline and at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
- At the end of the study, blood and tissue samples can be collected for further analysis of metabolic parameters and signaling pathways.

## In Vivo Efficacy Study in a Mouse Model of Acute Lung Injury (for DPM-1003)

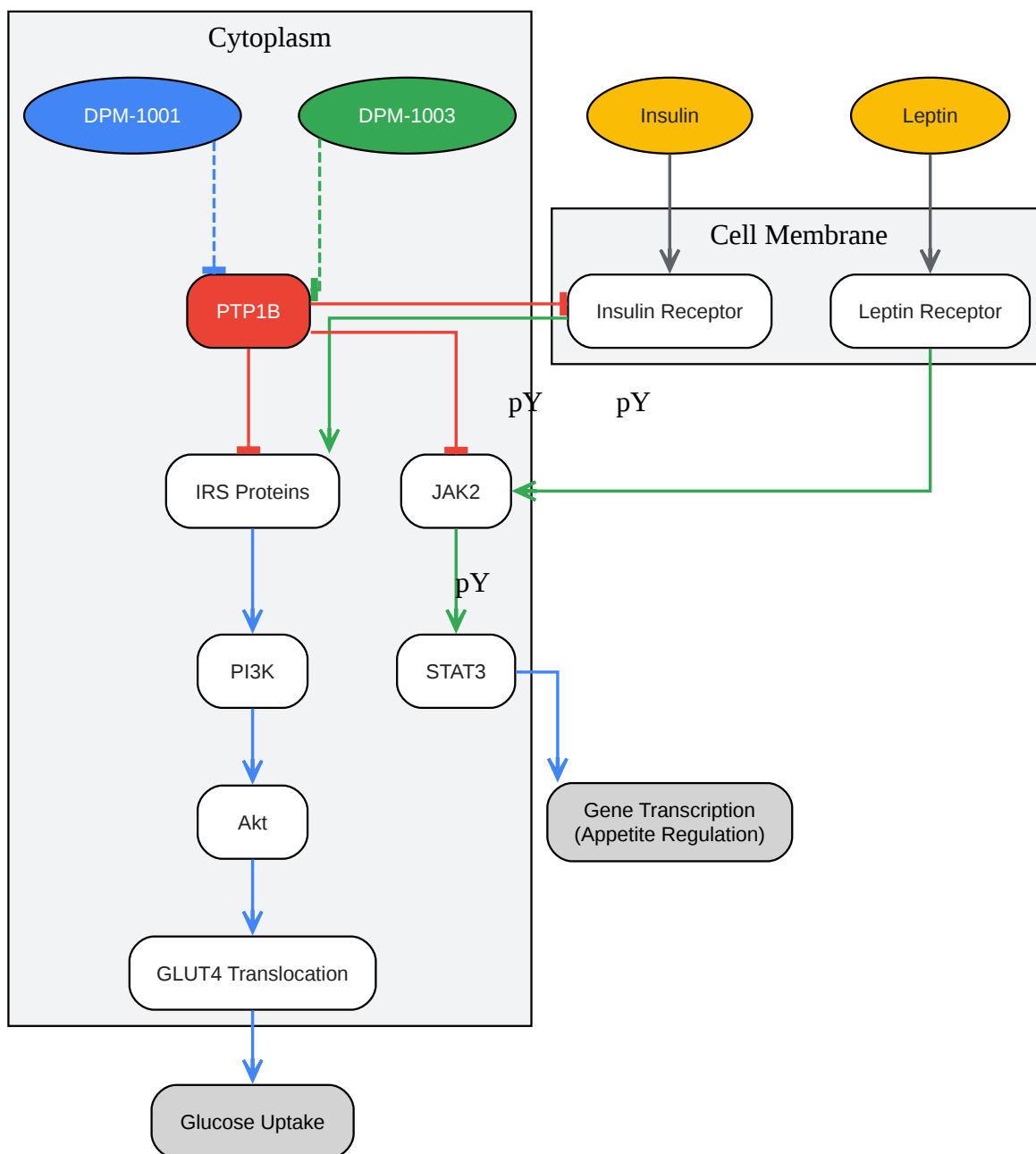
Objective: To assess the protective effects of **DPM-1003** in a mouse model of transfusion-related acute lung injury (TRALI).

Protocol:

- A TRALI model is induced in mice, for example, by administering a specific antibody followed by a cellular stimulus.

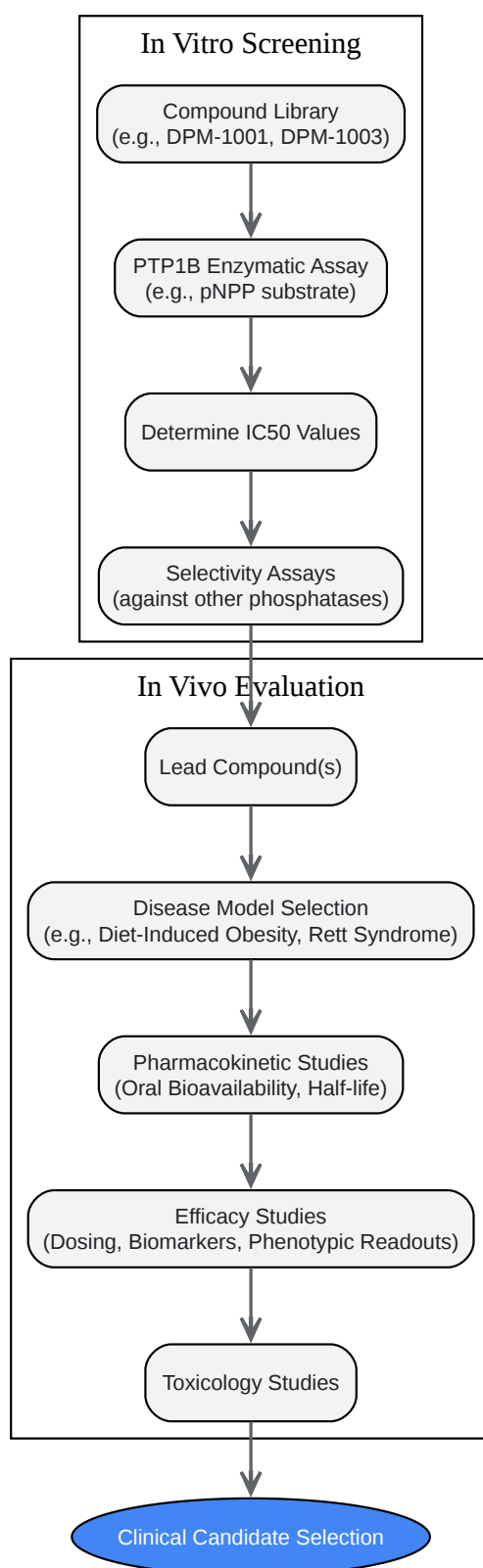
- Mice are treated with **DPM-1003** at different doses (e.g., 5 or 10 mg/kg) prior to or after the induction of lung injury.<sup>[4]</sup> A control group receives a vehicle.
- Survival rates are monitored over a defined period (e.g., 2 hours).<sup>[4]</sup>
- Lung injury can be assessed by measuring parameters such as lung water content, inflammatory cell infiltration in the bronchoalveolar lavage fluid, and histological analysis of lung tissue.

## Mandatory Visualization



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Caption: Simplified PTP1B signaling pathway in insulin and leptin regulation.



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Caption: General experimental workflow for PTP1B inhibitor discovery and development.

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